1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride - 66393-01-9

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Catalog Number: EVT-379257
CAS Number: 66393-01-9
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydroisoquinolines are a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. These compounds are often found as structural motifs in natural products and possess a wide range of biological activities, making them attractive targets for medicinal chemistry research [, , ].

Synthesis Analysis
  • N-substitution reactions: This method involves reacting a 1-substituted tetrahydroisoquinoline scaffold with various amines, amino acids, or amino alcohols to introduce diversity at the nitrogen atom [].
  • Click chemistry: This approach utilizes a copper-catalyzed azide-alkyne cycloaddition reaction to link a tetrahydroisoquinoline moiety to other pharmacophores, such as tacrine, for developing multi-target directed ligands [].
  • Modifications of existing tetrahydroisoquinolines: Starting from a core tetrahydroisoquinoline structure, various functional groups can be introduced or modified at different positions to optimize the desired biological activity [].
Molecular Structure Analysis

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their molecular structure. Substitutions at different positions on the bicyclic core, including the nitrogen atom, aromatic ring, and the saturated heterocycle, can significantly impact their interactions with biological targets [, ].

Mechanism of Action
  • P-glycoprotein (P-gp) inhibition: Certain tetrahydroisoquinoline derivatives can inhibit P-gp, a transmembrane protein responsible for multidrug resistance in cancer cells. These inhibitors likely bind to P-gp, preventing the efflux of chemotherapeutic drugs from cancer cells and enhancing their efficacy [].
  • Acyl-CoA: cholesterol acyltransferase (ACAT) inhibition: Some tetrahydroisoquinoline derivatives, particularly those with specific substituents like phenolic groups and acyl chains, exhibit potent inhibition against ACAT, an enzyme involved in cholesterol esterification. This inhibition can potentially prevent foam cell formation and reduce atherosclerosis [].
  • Acetylcholinesterase (AChE) inhibition: Tetrahydroisoquinoline hybrids incorporating structures like tacrine have been explored for their AChE inhibitory activity, which is relevant for managing Alzheimer's disease [].
Applications
  • Multidrug resistance reversal agents: As demonstrated by research on MCF-7/Adr cells, these compounds can effectively reverse multidrug resistance in cancer cells by inhibiting P-gp, offering potential for improving chemotherapy outcomes [].
  • Anti-atherosclerotic agents: Studies have identified tetrahydroisoquinolines with potent ACAT inhibitory activity. These compounds have the potential to lower cholesterol levels and mitigate atherosclerosis development [].
  • Potential therapeutics for Alzheimer's disease: By incorporating AChE inhibitory moieties, tetrahydroisoquinoline hybrids present a promising avenue for developing new drugs for Alzheimer's disease treatment [].
  • Thermogenic agents: Research suggests that certain tetrahydroisoquinoline derivatives can act as beta-3 adrenoceptor agonists, potentially promoting thermogenesis in brown adipose tissue and offering a novel approach to treating obesity [].

(1'R*,2R*)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride

  • Compound Description: This compound is a 1,2-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative synthesized and evaluated for its multidrug resistance reversal activity. Notably, it exhibited potent P-glycoprotein (P-gp) inhibition, surpassing the activity of verapamil, a known P-gp inhibitor. This compound effectively reversed MDR in MCF-7/Adr cells, indicating its potential as a candidate for MDR cancer treatment. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride. The presence of various substituents on the tetrahydroisoquinoline scaffold highlights the potential for structural modifications to modulate biological activity within this class of compounds. Both compounds showcase the importance of the tetrahydroisoquinoline motif in medicinal chemistry. []

(S)-7-dimethylamino-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-isobutyryl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (Compound 21)

  • Compound Description: This compound represents another tetrahydroisoquinoline derivative designed as a potential therapeutic for atherosclerosis. It demonstrated potent inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and foam cell formation. Additionally, compound 21 exhibited anti-lipid peroxidative activity and demonstrated favorable pharmacokinetic properties. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, albeit with distinct substitutions at various positions. The diverse range of biological activities exhibited by both compounds emphasizes the versatility of the tetrahydroisoquinoline scaffold for developing novel therapeutics. []

3. 9-(Triazo-ethylamino)-1,2,3,4-tetrahydro-acridine derivatives (4a~4c)* Compound Description: These compounds are intermediates in synthesizing novel tacrine-tetrahydroisoquinoline hybrids designed as acetylcholinesterase inhibitors. The study aimed to combine the structural features of tacrine, a known acetylcholinesterase inhibitor, with the tetrahydroisoquinoline moiety to enhance the inhibitory activity. []* Relevance: These compounds, though not containing the exact core structure of 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, are used to synthesize compounds that contain the 1,2,3,4-tetrahydroisoquinoline moiety. The study highlights the use of this structure in conjunction with other pharmacophores, like tacrine, to potentially create more potent and effective drugs. []

4. 2-(Hept-6-ynyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7)* Compound Description: This compound is another key intermediate in synthesizing the aforementioned tacrine-tetrahydroisoquinoline hybrids. This specific derivative contains a heptynyl side chain, illustrating the feasibility of incorporating various functional groups onto the tetrahydroisoquinoline scaffold. []* Relevance: Similar to compounds 4a~4c, this compound, while not identical to 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, serves as a building block for creating compounds that incorporate the 1,2,3,4-tetrahydroisoquinoline structure. This further emphasizes the versatility and potential of this structure in pharmaceutical research and development. []

5. N(2S)-7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl]-(2R)-2-hydroxy-2-(3-chlorophenyl)ethanamine hydrochloride (SR 58611A)* Compound Description: SR 58611A is a potent and selective beta3-adrenoceptor agonist. This compound demonstrated significant thermogenic activity by stimulating cyclic AMP production and glycerol release in rat brown adipose tissue. []* Relevance: Although structurally distinct from 1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, SR 58611A showcases the importance of exploring structurally diverse compounds to target specific receptors or enzymes for therapeutic development. Both compounds highlight the crucial role of chemical synthesis and structure-activity relationship studies in drug discovery. []

Properties

CAS Number

66393-01-9

Product Name

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H

InChI Key

ZVQYIOOMWIVFQP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)O.Cl

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.